p-Nitrobenzyl tosylate
Description
Significance in Organic Synthesis and Chemical Biology
In the field of organic synthesis, p-nitrobenzyl tosylate serves as a potent electrophile. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is further enhanced by the electron-withdrawing nature of the p-nitro group, which increases the electrophilicity of the benzylic carbon. This characteristic makes it a valuable reagent for introducing the p-nitrobenzyl group into a wide array of molecules.
The p-nitrobenzyl group itself is a useful protecting group in multi-step syntheses, particularly for carboxylic acids and amines. google.comgoogle.com Its stability under various reaction conditions, coupled with its straightforward removal through reduction of the nitro group, makes it a valuable tool for synthetic chemists. google.comluxembourg-bio.com
In chemical biology, this compound and its derivatives are employed as probes to study enzymatic reactions. For instance, p-nitrobenzyl p-toluenesulfonyl-L-arginine acts as a chromogenic substrate for enzymes like thrombin, plasmin, and trypsin. karger.com The enzymatic hydrolysis of this substrate releases p-nitrobenzyl alcohol, which can be quantified spectrophotometrically to determine enzyme activity. karger.com Furthermore, related compounds like p-nitrobenzyl mesylate (PNBM) are utilized as thiol-specific alkylating reagents for the identification of direct kinase substrates. sigmaaldrich.com
Historical Context of Tosylate Chemistry and Benzyl (B1604629) Reactivity
The development of tosylate chemistry has been pivotal in the advancement of organic synthesis. The toluenesulfonyl (tosyl) group was proposed as a functional group in 1933. wikipedia.org Tosylates are derived from p-toluenesulfonic acid and are prized for their ability to convert alcohols, which are poor leaving groups, into excellent leaving groups for substitution and elimination reactions. fiveable.mejchemlett.com This transformation is a cornerstone of modern organic chemistry, enabling a vast range of functional group interconversions.
The reactivity of benzyl compounds is a well-established principle in organic chemistry. chemistrysteps.comlumenlearning.com The benzylic position, the carbon atom directly attached to a benzene (B151609) ring, exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. chemistrysteps.comlumenlearning.comwikipedia.org This stabilization lowers the activation energy for reactions occurring at the benzylic carbon, making benzyl halides and tosylates highly susceptible to nucleophilic substitution. chemistrysteps.comlumenlearning.com The introduction of substituents on the benzene ring, such as the nitro group in this compound, can further modulate this reactivity. msu.edu
Scope of Academic Inquiry into this compound
Academic research involving this compound is diverse and spans several key areas:
Mechanistic Studies: The solvolysis of this compound has been extensively studied to elucidate the mechanisms of nucleophilic substitution reactions. researchgate.netresearchgate.netoup.com These studies often involve kinetic measurements in various solvent systems to probe the influence of solvent nucleophilicity and ionizing power on the reaction pathway, helping to position the reaction within the SN1-SN2 spectrum. researchgate.netresearchgate.net
Synthetic Applications: Researchers continuously explore new synthetic methodologies that utilize this compound as a key reagent. This includes its use in the preparation of other p-nitrobenzyl compounds, such as p-nitrobenzyl azide (B81097) and various esters. google.comlookchem.com
Protecting Group Chemistry: The utility of the p-nitrobenzyl group in protecting various functional groups remains an active area of investigation, with studies focusing on optimizing protection and deprotection protocols for complex molecule synthesis. google.comluxembourg-bio.com
Biochemical Probes: The design and synthesis of novel enzyme substrates and inhibitors based on the this compound scaffold are ongoing. karger.comresearchgate.net These studies contribute to a deeper understanding of enzyme function and can lead to the development of new diagnostic tools and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKWWMLNUQOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063480 | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4450-68-4 | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrobenzyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for P Nitrobenzyl Tosylate
Classical Tosylation of p-Nitrobenzyl Alcohol
The most common method for preparing p-nitrobenzyl tosylate involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride (TsCl). This reaction is an esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the tosylate ester and hydrochloric acid as a byproduct. The presence of a base is crucial to neutralize the HCl and drive the reaction to completion.
Reaction with p-Toluenesulfonyl Chloride
This direct approach is widely used due to its efficiency and the ready availability of the starting materials. The reaction involves mixing p-nitrobenzyl alcohol with p-toluenesulfonyl chloride in a suitable solvent in the presence of a base. google.com
The choice of base is critical for the success of the tosylation reaction. The base not only neutralizes the hydrochloric acid formed but can also act as a nucleophilic catalyst. stackexchange.com
Pyridine (B92270): Pyridine serves a dual role in tosylation reactions. It acts as a base to scavenge the HCl produced. echemi.com Additionally, pyridine is more nucleophilic than the alcohol and can attack the p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate. stackexchange.comechemi.com This intermediate is then more readily attacked by the alcohol, thus catalyzing the reaction. stackexchange.comechemi.comreddit.com
Dicyclohexylamine (B1670486): Dicyclohexylamine is an effective base for the synthesis of this compound, particularly when acetone (B3395972) is used as the solvent. google.comscispace.com A significant advantage of using dicyclohexylamine is that the resulting dicyclohexylamine hydrochloride salt precipitates out of the acetone, which helps to drive the reaction equilibrium towards the product and simplifies its isolation. google.com This method is reported to give high yields, often exceeding 85%. The reaction is typically conducted at a controlled temperature between 15 and 35°C. google.com
Triethylamine (B128534): Triethylamine is another common tertiary amine base used in tosylation reactions. nih.govresearchgate.net Similar to pyridine and dicyclohexylamine, it neutralizes the HCl byproduct. While effective, the choice between triethylamine and other bases may depend on the specific reaction conditions and desired workup procedure.
| Base | Role | Advantages | Typical Yield (%) |
| Pyridine | Base and Nucleophilic Catalyst | Forms a highly reactive N-tosylpyridinium intermediate. stackexchange.comechemi.com | 70-85 |
| Dicyclohexylamine | Base | The hydrochloride salt precipitates, driving the reaction forward and simplifying purification. google.com | >85 google.com |
| Triethylamine | Base | Commonly used to neutralize HCl. nih.govresearchgate.net | 70-85 |
The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation.
Acetone: Acetone is a particularly effective solvent when dicyclohexylamine is used as the base. google.com The low solubility of dicyclohexylamine hydrochloride in acetone causes it to precipitate, which facilitates the purification process. google.com
Dichloromethane: Dichloromethane is a common solvent for tosylation reactions using bases like triethylamine or pyridine. nih.gov It is a good solvent for the reactants and is relatively unreactive.
Acetonitrile (B52724): Acetonitrile can also be employed as a solvent for tosylation reactions.
N,N-Dimethylformamide (DMF): The use of polar aprotic solvents like DMF can sometimes lead to side reactions. For instance, in the reaction of p-nitrobenzyl alcohol with TsCl, using DMF as the solvent can lead to the formation of p-nitrobenzyl chloride in high yield (87%), as the polar aprotic nature of DMF accelerates the nucleophilic substitution of the initially formed tosylate by the chloride ion. nih.govresearchgate.net
| Solvent | Base Commonly Used | Key Features |
| Acetone | Dicyclohexylamine | Allows for precipitation of the base hydrochloride salt, simplifying workup. google.com |
| Dichloromethane | Triethylamine, Pyridine | A common, relatively inert solvent for the reaction. |
| Acetonitrile | Triethylamine, Pyridine | An alternative polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Triethylamine | Can promote the formation of the corresponding benzyl (B1604629) chloride as a side product. nih.govresearchgate.net |
Role of Base Catalysis (e.g., Pyridine, Dicyclohexylamine, Triethylamine)
Halide Exchange Approaches
An alternative strategy for the synthesis of this compound involves halide exchange reactions. These methods are particularly useful when the corresponding p-nitrobenzyl halide is more readily available or when direct tosylation of the alcohol is problematic.
Silver Tosylate Mediated Reactions with p-Nitrobenzyl Halides
This method relies on the reaction of a p-nitrobenzyl halide, such as p-nitrobenzyl bromide, with silver tosylate. The reaction is driven by the precipitation of the insoluble silver halide (e.g., silver bromide), which shifts the equilibrium towards the formation of this compound. This approach is reported to produce high-purity products with yields around 70-77%. The reaction is often carried out in a solvent like dry acetonitrile under reflux conditions. A similar procedure using dry chloroform (B151607) as a solvent has also been described, with reported yields between 75-88%.
Conversion from Substituted p-Nitrobenzyl Halides
The halide exchange methodology can be extended to the synthesis of various substituted p-nitrobenzyl tosylates from their corresponding halides. This is particularly valuable in the preparation of derivatives used as photolabile protecting groups. The general principle remains the same: the reaction of a substituted p-nitrobenzyl halide with a tosylate salt, often a silver salt, to facilitate the exchange. The presence of electron-withdrawing groups, such as the nitro group on the benzyl ring, enhances the reactivity of the benzylic carbon towards nucleophilic substitution.
Advanced and Green Synthesis Techniques
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. In the context of this compound synthesis, this has led to innovative approaches that minimize solvent use and employ alternative energy sources, moving beyond traditional methods.
A significant advancement in green chemistry is the adoption of solvent-free reaction conditions, which reduces waste and potential environmental impact. researchgate.net Research has demonstrated an efficient and rapid solvent-free method for the tosylation of alcohols, including benzyl alcohols, by grinding the reactants with a solid base. researchgate.netsciencemadness.org
This solid-state method involves grinding the alcohol with p-toluenesulfonyl chloride (TsCl) and potassium carbonate (K₂CO₃). researchgate.netsciencemadness.org For benzyl alcohols, the reaction proceeds quickly, often within minutes, and provides the corresponding tosylate in high yield. sciencemadness.org This technique offers considerable advantages over conventional solution-based methods by simplifying the procedure, reducing reaction times, and eliminating the need for hazardous organic solvents. researchgate.net
A key aspect of this method is its scalability and high selectivity. researchgate.net The process can be scaled up to 100 mmol of the substrate without significant loss of efficiency. researchgate.net For benzyl alcohols, using 1.5 molar equivalents of TsCl leads to a quantitative conversion. sciencemadness.org Any excess tosyl chloride can be easily quenched by adding powdered potassium hydroxide (B78521) (KOH) and continuing to grind for a short period. sciencemadness.org This approach represents a practical, efficient, and environmentally friendly alternative for preparing tosylates like this compound. researchgate.net
Table 1: Solvent-Free Tosylation of Benzyl Alcohols
| Reactant | Base | Conditions | Reaction Time | Yield (%) | Reference |
| Benzyl Alcohol | K₂CO₃ | Grinding, Room Temp. | ~5 min | 91 | sciencemadness.org |
| p-Nitrobenzyl Alcohol | K₂CO₃ | Grinding, Room Temp. | ~5 min | 88 | sciencemadness.org |
Photothermochemical Routes for Precursor Preparation (e.g., p-Nitrobenzyl Bromide)
The synthesis of this compound can proceed via precursor molecules such as p-nitrobenzyl bromide. A novel, green approach for synthesizing p-nitrobenzyl bromide utilizes solar radiation as the sole energy source to drive a photothermochemical reaction. nih.gov This method starts from p-nitrotoluene and a brominating reagent composed of a 2:1 mixture of bromide (Br⁻) and bromate (B103136) (BrO₃⁻). nih.govacs.org
The reaction is conducted using the neat substrate (p-nitrotoluene) without any organic solvent, which significantly lowers the carbon footprint. nih.gov The process is carried out in a specialized solar photothermochemical reactor (SPTR) that uses reflectors to concentrate sunlight. researchgate.net An excess of p-nitrotoluene is used to suppress the formation of dibromo impurities. nih.govacs.org
A particularly innovative aspect of this green methodology is the purification step. After the reaction, 100% pure p-nitrobenzyl bromide can be isolated from the solid reaction mass in high yield (87%) by using supercritical carbon dioxide (Sc-CO₂) to selectively leach out the excess p-nitrotoluene. nih.govacs.org This entire process, from reaction to purification, avoids organic solvents and minimizes waste, representing a significant advancement in the clean synthesis of this key precursor. nih.gov
Table 2: Green Synthesis of p-Nitrobenzyl Bromide Precursor
| Starting Material | Energy Source | Key Reagents | Purification Method | Yield (%) | Reference |
| p-Nitrotoluene | Solar Radiation | Br⁻/BrO₃⁻ mixture, KHSO₄ | Supercritical CO₂ Extraction | 87 | nih.govacs.org |
Control of Selectivity and Yield in this compound Synthesis
Achieving high yield and selectivity is paramount in the synthesis of this compound. Control over these factors is highly dependent on the chosen reaction conditions, including the base, solvent, and temperature.
A patented high-yield method utilizes dicyclohexylamine as the base in dry acetone. google.com This procedure involves the dropwise addition of the base to a solution of p-nitrobenzyl alcohol and p-toluenesulfonyl chloride, while maintaining the temperature between 15°C and 35°C. The dicyclohexylamine hydrochloride salt precipitates out of the acetone, which helps to drive the reaction equilibrium towards the product and simplifies isolation, leading to yields greater than 85%. google.com Temperature control is noted as being critical to prevent side reactions.
The choice of solvent and base can dramatically influence the reaction's outcome and selectivity. While pyridine and triethylamine are common bases, they can sometimes lead to undesired side products. nih.gov For instance, when p-nitrobenzyl alcohol is treated with tosyl chloride in the presence of triethylamine and DMAP in dichloromethane, the expected tosylate is formed. However, changing the solvent to a polar aprotic one like N,N-dimethylformamide (DMF) can lead to the formation of p-nitrobenzyl chloride in high yield (87%) instead of the tosylate. nih.gov This highlights the crucial role of the solvent in directing the reaction pathway, as the polar solvent accelerates a nucleophilic substitution reaction where chloride (from the tosyl chloride or HCl byproduct) displaces the initially formed tosylate. nih.govsemanticscholar.org
Selectivity in the preparation of precursors is also vital. In the synthesis of p-nitrobenzyl bromide from p-nitrotoluene, using an excess of the p-nitrotoluene starting material is a key strategy to selectively form the desired mono-brominated product and suppress the formation of the p-nitrobenzylidene dibromide impurity. nih.govacs.org
Therefore, careful selection of the base-solvent system and strict temperature control are essential levers for maximizing the yield of this compound while ensuring high selectivity and avoiding the formation of halogenated byproducts.
Mechanistic Investigations of P Nitrobenzyl Tosylate Reactions
Nucleophilic Substitution Reactions
P-Nitrobenzyl tosylate is a key substrate for investigating nucleophilic substitution reactions due to the electronic influence of the p-nitro group and the excellent leaving group ability of the tosylate moiety.
Electronic Effects and Leaving Group Ability of the Tosylate Moiety
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic effects of both the p-nitro group and the tosylate group.
The presence of a nitro group at the para position of the benzene (B151609) ring has a profound impact on the reactivity of the benzylic carbon. The nitro group is a strong electron-withdrawing group, exerting its effect through both induction and resonance. libretexts.orgwikipedia.orgquora.com This electron withdrawal increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The increased positive charge on the carbon atom facilitates the departure of the tosylate leaving group. Studies have shown that electron-withdrawing groups on the benzyl (B1604629) ring enhance the rates of nucleophilic substitution. mdpi.com For instance, the reaction of p-nitrobenzyl alcohol with tosyl chloride in the presence of a base readily forms the corresponding tosylate, which is then susceptible to nucleophilic attack. mdpi.com In some cases, the intermediate tosylate is so reactive that it is converted in situ to the corresponding halide by the chloride ions present in the reaction mixture. mdpi.com This highlights the enhanced reactivity conferred by the p-nitro group.
The tosylate group (p-toluenesulfonate) is an excellent leaving group due to the stability of the anion formed upon its departure. aklectures.comvedantu.comsocratic.org When the C-O bond of the tosylate ester cleaves, a negative charge develops on the oxygen atom. This charge is effectively delocalized through resonance across the three oxygen atoms of the sulfonate group. aklectures.comvedantu.comyoutube.com This distribution of the negative charge stabilizes the resulting tosylate anion, making it a weak base and therefore a good leaving group. vedantu.comsocratic.orgmasterorganicchemistry.com The stability of the leaving group is a critical factor in facilitating nucleophilic substitution reactions. masterorganicchemistry.com
Influence of the p-Nitro Group on Electrophilicity of the Benzyl Carbon
Solvolysis Kinetics and Solvent Effects
The study of solvolysis reactions of this compound provides valuable information about the reaction mechanism and the role of the solvent.
The Grunwald-Winstein equation is a powerful tool for analyzing the solvent effects on solvolysis reactions. The extended form of the equation is:
log(k/k₀) = lN + mY
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity (N).
m is the sensitivity of the substrate to the solvent ionizing power (Y).
N and Y are solvent parameters. For tosylates, the scales used are often NOTs and YOTs, derived from the solvolysis of methyl tosylate and 2-adamantyl tosylate, respectively. oup.comresearchgate.net
For the solvolysis of this compound, the application of the Grunwald-Winstein equation reveals significant sensitivity to both solvent nucleophilicity and ionizing power. researchgate.netnih.gov Studies have shown that for this compound, the l value is large (close to unity) and the m value is low (around 0.4-0.65). researchgate.netnih.gov This indicates a mechanism with a high degree of nucleophilic solvent assistance, characteristic of an SN2 or borderline mechanism. researchgate.netnih.gov The correlation of solvolysis rates for this compound often shows dispersion when plotted against YOTs for different binary solvent mixtures, which can be attributed to the specific solvation of the substrate and transition state. oup.comoup.com
Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Related Compounds
| Compound | l | m | Reference |
|---|---|---|---|
| This compound | ~1.04 | ~0.65 | researchgate.netnih.gov |
| Benzyl tosylate | 0.36 | 0.67 | idexlab.com |
| 2-Adamantyl tosylate | 0.00 | 1.00 | oup.com |
This table presents approximate values to illustrate the trends discussed in the text. Actual values may vary slightly depending on the specific study and solvent systems analyzed.
The solvent nucleophilicity scale, NOTs, is derived from the solvolysis of methyl tosylate, which is considered to react via a mechanism with a high degree of nucleophilic solvent participation. oup.comresearchgate.net The high l value obtained for this compound in Grunwald-Winstein analyses indicates that the rate of its solvolysis is strongly dependent on the nucleophilicity of the solvent, as quantified by the NOTs scale. researchgate.net Product selectivity studies for the solvolysis of this compound in binary alcohol-water and alcohol-ethanol mixtures have been used to establish and confirm the order of solvent nucleophilicity. researchgate.netresearchgate.net These studies show that the preference for attack by one solvent component over another correlates well with the established NOTs scale, further supporting the importance of solvent nucleophilicity in the reaction mechanism. researchgate.netresearchgate.net
Ionizing Power Correlations (YOTs Parameter)
The solvolysis rates of this compound have been analyzed using the Grunwald-Winstein equation, which correlates the rate of solvolysis (k) with the ionizing power of the solvent (Y). Specifically, the YOTs parameter, derived from the solvolysis of 2-adamantyl tosylate, is used as a standard for solvent ionizing power. However, studies have shown that the solvolysis of this compound does not exhibit a simple linear correlation with the YOTs parameter. researchgate.netidexlab.com This deviation suggests that the reaction mechanism is not a pure S_N1 process, where the rate is solely dependent on the solvent's ability to stabilize the forming carbocation.
When plotting the logarithm of the rate constant (log k) for the solvolysis of this compound against YOTs, significant dispersion is observed for different binary solvent mixtures. researchgate.netoup.com This dispersion indicates that solvent nucleophilicity also plays a crucial role in the reaction mechanism. For instance, in the analysis of this compound solvolysis, the application of the extended Grunwald-Winstein equation yields a low m value (sensitivity to ionizing power) of approximately 0.4 to 0.65 and a large l value (sensitivity to solvent nucleophilicity) close to unity. researchgate.netnih.gov These values are characteristic of a bimolecular mechanism with significant nucleophilic solvent assistance. researchgate.netnih.gov The lower-than-unity m value signifies a transition state with less charge development compared to the limiting S_N1 case of 2-adamantyl tosylate. researchgate.net
The observed pattern of dispersion, particularly the lower response to solvent polarity, is interpreted as evidence for nucleophilic solvent assistance in the rate-determining step. researchgate.netidexlab.com This suggests a mechanism that lies in the S_N1-S_N2 borderline region.
Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound
| Parameter | Value | Interpretation |
| m (sensitivity to YOTs) | ~0.4 - 0.65 researchgate.netnih.gov | Low sensitivity to solvent ionizing power, indicating less charge development at the transition state compared to a pure S_N1 reaction. |
| l (sensitivity to NOTs) | ~1.0 researchgate.netnih.gov | High sensitivity to solvent nucleophilicity, indicating significant nucleophilic assistance from the solvent in the rate-determining step. |
Kinetic Solvent Isotope Effects (KSIE)
Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) to its deuterated counterpart (e.g., D₂O, CH₃OD), provide valuable insights into the transition state structure and the role of the solvent in the reaction mechanism. For the solvolysis of this compound, the KSIE (kH/kD) values are used to probe the degree of nucleophilic involvement of the solvent.
In the case of p-nitrobenzyl chloride, a related substrate, the KSIE (kH₂O/kD₂O) is approximately the same as that for p-methylbenzyl chloride. cdnsciencepub.com A KSIE value of 1.35 in water for a related sulfonate ester is considered indicative of an S_N2-S_N1 process with minimal general base catalysis. researchgate.net In methanol, a KSIE of 1.45 for a similar system suggests a general-base catalyzed reaction channel. researchgate.net The magnitude of the KSIE can help to distinguish between different mechanistic pathways. For instance, a small KSIE is often associated with an S_N1-like mechanism, while a larger KSIE suggests a more S_N2-like character with significant bond formation to the nucleophile in the transition state.
For p-nitrobenzyl compounds, the KSIE can also be influenced by the leaving group. Deuterium and chlorine kinetic isotope effects have been determined for the reaction of p-nitrobenzyl chloride, providing further mechanistic details. mst.edu
Table 2: Representative Kinetic Solvent Isotope Effects for Benzyl Systems
| Substrate/System | Solvent | KSIE (kH/kD) | Mechanistic Implication | Reference |
| p-Nitrobenzyl chloride | H₂O/D₂O | Similar to p-methylbenzyl chloride | Suggests a comparable degree of solvent involvement in the transition state. | cdnsciencepub.com |
| Related Sulfonate Ester | Water | 1.35 | S_N2-S_N1 process with minimal general base catalysis. | researchgate.net |
| Related Sulfonate Ester | Methanol | 1.45 | General-base catalysed reaction. | researchgate.net |
Transition State Characterization (S_N1-like, Merged Profiles)
The transition state for the solvolysis of this compound is characterized as being intermediate between the idealized S_N1 and S_N2 structures. Computational studies and experimental data suggest a "merged" profile where the transition state has characteristics of both pathways. researchgate.net More O'Ferrall-Jencks plots, which map the potential energy surface of a reaction, indicate an S_N1-like character for the transition states in the solvolysis of similar benzyl systems. researchgate.net
Fragmentation activation strain analyses have shown that the energy barriers in these reactions are primarily controlled by the interactions between the solvent and the substrate. researchgate.net The stabilization of the leaving group by the solvent is a critical factor. researchgate.net The transition state is often described as "loose," meaning that bond breaking of the leaving group is more advanced than bond making to the incoming nucleophile. This leads to the development of some positive charge at the benzylic carbon, but not a fully formed carbocation as in a pure S_N1 mechanism. The transition state for this compound is considered to be as "tight" as that for an S_N2 reaction, indicating a significant degree of bond formation with the nucleophile. oup.com
Solvent-Substrate Interactions in Solvolysis
Solvent-substrate interactions are a determining factor in the solvolysis of this compound. The solvent acts not only as a nucleophile but also plays a crucial role in stabilizing the transition state through solvation. For benzylic systems, particularly those with electron-withdrawing groups like the nitro group, the solvation of the developing negative charge on the tosylate leaving group is significant.
In binary solvent mixtures, the composition of the solvent shell immediately surrounding the substrate can significantly influence the reaction rate and mechanism. For highly delocalized cationic centers, which can occur in the transition state of this compound solvolysis, varying solvation-desolvation interactions in different binary solvent mixtures can lead to the observed dispersion in Grunwald-Winstein plots. researchgate.netoup.com The ability of the solvent to act as both a hydrogen bond donor and acceptor influences its solvating power and, consequently, the reaction pathway. The energy barriers of the reaction are predominantly controlled by these solvent-substrate interactions. researchgate.net
Mechanistic Pathways: S_N1, S_N2, and Hybrid States
Competitive S_N1/S_N2 Pathways in this compound Solvolysis
The solvolysis of this compound is a classic example of a reaction that proceeds through competitive S_N1 and S_N2 pathways. The electron-withdrawing nitro group destabilizes the formation of a benzyl carbocation, making a pure S_N1 mechanism unfavorable. unilag.edu.ng Conversely, the primary nature of the benzylic carbon allows for nucleophilic attack from the rear, favoring an S_N2 pathway.
Influence of Nucleophile and Solvent on Reaction Course
The choice of nucleophile and solvent has a profound impact on the reaction course of this compound.
Influence of the Nucleophile: Stronger, more concentrated nucleophiles will favor the bimolecular S_N2 pathway. In base-induced reactions of p-nitrobenzyl compounds with good leaving groups like tosylate, the major product is often the corresponding alcohol, resulting from nucleophilic attack by hydroxide (B78521) or water. mst.edu The nature of the nucleophile can also lead to different products entirely; for instance, the use of certain bases can lead to elimination products or more complex reaction pathways. mst.edu
Influence of the Solvent: The solvent's properties, namely its ionizing power and nucleophilicity, are critical in determining the dominant mechanistic pathway.
Solvent Nucleophilicity: In solvents with high nucleophilicity (e.g., ethanol, methanol), the S_N2 pathway is favored. researchgate.net Product selectivity studies in binary mixtures of alcohol and water show an expected order of solvent nucleophilicity in product formation. researchgate.netresearchgate.net
Solvent Ionizing Power: In solvents with high ionizing power but low nucleophilicity (e.g., aqueous fluoroalcohols), the S_N1 component of the mechanism becomes more significant. researchgate.net However, even in these solvents, the reaction of this compound is still believed to have a dominant bimolecular pathway. researchgate.net
The interplay between the solvent's ionizing power and nucleophilicity dictates the position of the reaction on the S_N1-S_N2 spectrum. For this compound, the high sensitivity to solvent nucleophilicity (large l value) and low sensitivity to ionizing power (low m value) across a range of solvents confirms the predominance of the S_N2-like pathway with significant nucleophilic solvent assistance. researchgate.netnih.gov
Photochemical Reaction Mechanisms
This compound is widely recognized for its utility as a photolabile protecting group (PPG), also known as a "photocage". This property allows for the controlled release of other molecules upon exposure to light, enabling precise spatial and temporal control in various applications, from organic synthesis to biology. wikipedia.org The underlying mechanism involves the photochemical cleavage of the molecule to release a protected substrate.
Photolabile Protecting Group Mechanism (Norrish Type II)
The photochemical cleavage of 2-nitrobenzyl-based protecting groups, a class to which this compound belongs, is generally understood to proceed via a Norrish Type II reaction mechanism. wikipedia.orgresearchgate.netchemrxiv.org This intramolecular process is initiated by the absorption of a photon, typically in the UV range (200-320 nm), which excites the nitro group. wikipedia.org
Upon photoexcitation, the molecule enters an excited state. wikipedia.orgacs.org The primary photochemical event is an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon (the carbon connecting the phenyl ring to the tosylate group). wikipedia.orgresearchgate.net This hydrogen transfer results in the formation of a transient, ground-state intermediate known as an aci-nitro tautomer. wikipedia.orgacs.orgresearchgate.net Femtosecond transient absorption studies on the parent compound, o-nitrotoluene, have shown that this process is extremely rapid, occurring on a picosecond timescale. acs.org The initial excitation creates a short-lived excited singlet state which can then undergo the hydrogen transfer to form the aci-nitro species. acs.org
The photochemical dissociation of this compound under UV irradiation leads to the cleavage of the tosylate bond. This process ultimately results in the formation of p-toluenesulfonic acid (PTSA). rsc.org The generation of this strong acid is a key feature of its use as a non-ionic photoacid generator (PAG) in applications like photopolymerization. rsc.org The mechanism also involves the formation of p-nitrobenzyl radicals as part of the bond cleavage process. In deaerated solutions, the photolysis of aryl tosylates can exclusively form p-toluenesulfinic acid, whereas the presence of oxygen leads to the formation of the stronger p-toluenesulfonic acid. rsc.org
Subsequent Decomposition and Product Release
Factors Governing Photolysis Efficiency
The efficiency of the photorelease process is governed by several factors, including the quantum yield, solvent conditions, pH, and the presence of other substances.
Quantum Yield : The quantum yield (Φ) for the photoreaction of nitrobenzyl compounds is often less than unity, and for some parent compounds like 2-nitrotoluene, it can be as low as 1%. However, modifications to the aromatic ring can increase this value. wikipedia.org For example, the p-hydroxyphenacyl PPG can achieve quantum yields near unity when releasing a good leaving group like a tosylate. wikipedia.org
Oxygen : The presence of oxygen can significantly alter the reaction products. mst.edu In the photolysis of aryl tosylates, oxygen is crucial for the formation of p-toluenesulfonic acid from the intermediate sulfonyl radical. rsc.org In its absence, p-toluenesulfinic acid may be the primary product. rsc.org
Byproducts : The photolysis of nitrobenzyl compounds produces byproducts like p-nitrosobenzaldehyde. acs.org These byproducts can absorb light at the irradiation wavelength, which may interfere with the photolysis process, and they can also be reactive toward other components in the system. nih.govacs.org
Wavelength Dependence and UV Irradiation Protocols
The photolysis of p-nitrobenzyl derivatives is highly dependent on the wavelength of UV irradiation. The parent o-nitrobenzyl (ONB) system typically requires UV light at around 365 nm for photodeprotection. acs.org However, modifications to the chromophore can shift the required wavelength. For instance, the introduction of electron-donating groups can red-shift the absorption spectrum, allowing for the use of longer, less damaging wavelengths. acs.org Studies on related nitrobenzyl-based photolabile protecting groups (PPGs) have shown that irradiation is often carried out using monochromatic light sources, such as 254 nm or 420 nm, to achieve selective cleavage when multiple photolabile groups are present in a molecule. researchgate.net The efficiency of the photoreaction, often expressed as the quantum yield, is also wavelength-dependent. wikipedia.orgnih.gov For some systems, it has been demonstrated that two-photon excitation using near-IR light can trigger the photodeprotection of ONB groups, effectively generating the necessary UV light in situ. acs.org
Solvent Conditions and Oxygen Presence
Solvent conditions and the presence of dissolved oxygen play a crucial role in the photolysis of this compound and related compounds. The polarity of the solvent can influence the reaction efficiency and the nature of the products formed. acs.org For instance, in the photolysis of aryl tosylates, the disappearance quantum yield can vary with the solvent used. rsc.org
The presence of oxygen can significantly alter the reaction pathway. In deaerated solutions, the photolysis of certain aryl tosylates leads exclusively to the formation of p-toluenesulfinic acid. rsc.org However, under oxygenated conditions, the much stronger p-toluenesulfonic acid is released. rsc.org This is a critical consideration for applications where the strength of the generated acid is important. The quantum yield of disappearance for some tosylates has been shown to be unaffected by the presence of oxygen. rsc.org
Steric and Electronic Effects of Substituents on the Benzylic Carbon
The steric and electronic properties of substituents on the benzylic carbon significantly impact the photochemical behavior of nitrobenzyl compounds. The presence of a hydrogen atom on the benzylic carbon is a structural requirement for the photolability of o-nitrobenzyl compounds via the classical rearrangement mechanism. researchgate.net
Studies on related o-nitrobenzyl carbamates have demonstrated that both steric and electronic factors influence the quantum efficiency of the photorearrangement. researchgate.net For example, the quantum efficiency for the photogeneration of cyclohexylamine (B46788) from various carbamates at 254 nm ranged from 0.11 to 0.62, depending on the α-substituent and o-nitro substitution patterns. researchgate.net A methyl group at the benzylic position can have a beneficial impact on the quantum yield of release. nih.gov The electronic nature of substituents on the aromatic ring also plays a key role, with electron-donating groups often increasing the reaction yield. wikipedia.org For instance, the presence of a second nitro group in 2,6-dinitrobenzyl PPGs can nearly quadruple the quantum yield for the release of certain leaving groups. wikipedia.org
Byproduct Formation and Reactivity in Photolysis
Nitrosobenzaldehyde Formation and Subsequent Reactions (e.g., Imine Formation)
A common byproduct in the photolysis of o-nitrobenzyl derivatives is o-nitrosobenzaldehyde. wikipedia.orgnih.govacs.orgscispace.com This species is formed through an intramolecular oxidation-reduction reaction. researchgate.net The formation of o-nitrosobenzaldehyde has been confirmed in the hydrolysis of o-nitrobenzyl tosylate, indicating the participation of the nitro group in the departure of the tosylate. researchgate.netcolab.ws
The o-nitrosobenzaldehyde byproduct is itself reactive and can undergo further reactions. For example, it is known to undergo imine formation when irradiated at wavelengths above 300 nm, particularly in the presence of amines. wikipedia.orgscispace.com This can be problematic in biological applications where amines are often present. To mitigate this, carbonyl scavengers are sometimes added to the reaction mixture. scispace.com
Comparative Photochemistry with Related Chromophores (e.g., o-hydroxyphenacyl, phenacyl)
The photochemical properties of this compound are often compared with other photolabile protecting groups to highlight their respective advantages and disadvantages.
o-Hydroxyphenacyl (pHP) Chromophore: The p-hydroxyphenacyl (pHP) group is a notable alternative to nitrobenzyl-based PPGs. nih.govnii.ac.jp A key difference lies in the photorelease mechanism. pHP derivatives undergo a photo-Favorskii rearrangement, which is often very clean and efficient, yielding p-hydroxyphenylacetic acid as the main byproduct. wikipedia.orgnih.govnii.ac.jp This contrasts with the formation of the more reactive and light-absorbing nitrosoaldehyde from nitrobenzyl groups. nih.govacs.orgscispace.comnih.gov
The quantum yields for release from pHP derivatives are generally high, often in the range of 0.1-0.4, and can approach unity for good leaving groups like tosylate. wikipedia.org Furthermore, the release of substrates from pHP groups can be extremely fast, occurring on a nanosecond timescale, which is advantageous for time-resolved studies. nih.gov In a direct comparison for the release of a thiophosphated peptide, deprotection from a pHP group was ten times faster than from an o-nitrobenzyl group at 312 nm, due to a combination of higher efficiency and larger absorptivity at this wavelength. nih.gov
Phenacyl Chromophore: Phenacyl-based PPGs represent another class of photolabile groups. Their photochemistry is centered around the aromatic ketone functionality. acs.orgscispace.com The release of the leaving group can occur through different mechanisms, including hydrogen abstraction or electron transfer. acs.org The photophysical properties of aromatic ketones, such as their absorption spectra and excited state energies, are sensitive to solvent polarity and substitution on the phenyl ring. acs.orgscispace.com
A significant advantage of some phenacyl derivatives, particularly those with a p-hydroxy substituent, is the clean nature of the reaction and the high quantum yields. nii.ac.jp However, simple phenacyl groups can have limitations. In contrast to the intramolecular rearrangement of nitrobenzyl groups, the photorelease from phenacyl esters can sometimes involve a chain reaction with the solvent, leading to different byproducts. acs.org
The following table provides a comparative overview of these chromophores:
| Feature | p-Nitrobenzyl | o-Hydroxyphenacyl (pHP) | Phenacyl |
| Primary Photorelease Mechanism | Intramolecular redox reaction | Photo-Favorskii rearrangement | H-abstraction, electron transfer |
| Major Byproduct | Nitrosobenzaldehyde | p-Hydroxyphenylacetic acid | Acetophenone derivatives |
| Byproduct Reactivity | Can form imines, absorbs light | Generally less reactive | Varies with structure |
| Quantum Yield | Moderate, varies with structure | Generally high (0.1-0.4, up to ~1) | Varies, can be high |
| Release Speed | Microseconds or slower | Nanoseconds or less | Varies |
Other Significant Reaction Classes
Beyond its applications in substitution and elimination reactions, this compound is a versatile reagent that participates in a variety of other significant reaction classes. These include its use as an alkylating agent for carbon and nitrogen nucleophiles, its ability to initiate radical reactions, and its role as an electrophile in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the p-nitro group significantly influences the reactivity of the benzylic carbon, making these transformations possible.
This compound serves as an effective p-nitrobenzylating agent for a range of nucleophiles. The tosylate is an excellent leaving group, and the presence of the nitro group enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack.
The C-alkylation of nitroalkanes has historically been a challenge in organic synthesis due to the propensity for O-alkylation when using nitronate anions with many alkyl halides. nih.gov However, electrophiles like p-nitrobenzyl derivatives show a notable exception, favoring the formation of C-alkylated products. nih.gov While specific studies detailing the use of this compound for the C-alkylation of nitroalkanes are not extensively documented in readily available literature, the analogous reaction with p-nitrobenzyl halides provides strong evidence for this reactivity pattern. For instance, the reaction of nitronate anions with p-nitrobenzyl chloride leads to C-alkylation. nih.gov
A copper(I)-catalyzed system has been developed for the C-benzylation of nitroalkanes using benzyl bromides, including p-nitrobenzyl bromide, which successfully yields the C-alkylated product. nih.gov This suggests that this compound, being a competent electrophile, would likely undergo a similar transformation. Secondary nitroalkanes can also be alkylated, opening pathways for sequential alkylations to build complex molecules. nih.gov
Table 1: Representative Copper-Catalyzed C-Alkylation of Nitroalkanes with Benzyl Bromides
| Entry | Nitroalkane | Benzyl Bromide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Nitropropane | 4-Bromobenzyl bromide | 2-Nitro-1-(4-bromophenyl)butane | 82 |
| 2 | Nitromethane | 4-Nitrobenzyl bromide | 1-Nitro-2-(4-nitrophenyl)ethane | 73 |
Data sourced from a study on copper-catalyzed C-benzylation of nitroalkanes. nih.gov
The alkylation of nitrogen-containing heterocycles like 1,2,4-triazole (B32235) with electrophiles such as this compound is a fundamental transformation for synthesizing substituted heterocycles. 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4), leading to the possibility of regioisomers. researchgate.net
Research has shown that the alkylation of 1,2,4-triazole with p-nitrobenzyl halides, which are analogous to the tosylate, often results in a mixture of N1- and N4-alkylated products. researchgate.net The use of specific bases and reaction conditions can influence the regioselectivity. For example, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been reported to afford the N1- and N4-alkylated isomers with a consistent regioselectivity of approximately 90:10, favoring the N1 isomer. researchgate.net The use of a good leaving group, such as tosylate, is known to improve both regioselectivity and yield in such SN2 alkylations. slideshare.net The N-alkylation of heterocycles is a crucial step in the synthesis of many biologically active compounds and functional materials. thieme-connect.demdpi.comorganic-chemistry.org
Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole with p-Nitrobenzyl Halides
| Electrophile | Base | Solvent | N1:N4 Isomer Ratio | Reference |
|---|---|---|---|---|
| p-Nitrobenzyl Halides | Various | - | 90:10 | researchgate.net |
This table illustrates the typical regioselectivity observed in the alkylation of 1,2,4-triazole, highlighting the preference for the N1 position. researchgate.net
The p-nitrobenzyl moiety is well-known for its involvement in radical reactions, often initiated through single electron transfer (SET) processes or photochemical activation. libretexts.orgscispace.com The nitro group is a strong electron acceptor, making p-nitrobenzyl derivatives susceptible to reduction to form a radical anion. nih.gov
Upon receiving an electron from a suitable donor (e.g., a metal or another reducing agent), this compound can undergo cleavage of the carbon-oxygen bond to generate the p-nitrobenzyl radical. This radical can then participate in various subsequent reactions. For instance, in the presence of a nucleophile, the radical can be trapped to form a new bond. nih.gov
Photochemical stimulation is another route to generate radicals from nitrobenzyl compounds. wikipedia.org UV irradiation can excite the nitro group, leading to intramolecular hydrogen abstraction from the benzylic carbon and subsequent rearrangement or fragmentation to produce radical species. imaging.org While the photolysis of this compound primarily leads to the formation of p-nitrobenzyl radicals and p-toluenesulfonic acid, the specific pathways and products can be influenced by reaction conditions. The study of such radical reactions is important for understanding mechanisms in photolithography and the controlled release of bioactive molecules. researchgate.netresearchgate.net
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While aryl halides are common electrophiles, aryl sulfonates, including tosylates, have emerged as viable alternatives. unistra.fr Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Negishi reactions have been adapted to utilize tosylates as electrophilic partners. unistra.frnih.govorganic-chemistry.org
The use of this compound in such reactions presents unique challenges and opportunities. The nitro group can influence the oxidative addition step and the stability of organopalladium intermediates. In some palladium-catalyzed couplings, electron-poor substrates like p-nitrobenzyl bromide have been observed to favor side reactions such as homo-coupling. nih.gov
However, successful palladium-catalyzed cross-coupling reactions involving alkyl tosylates have been reported. For example, a general method for the Negishi cross-coupling of unactivated primary alkyl tosylates with organozinc reagents has been developed, demonstrating compatibility with various functional groups. nih.govorganic-chemistry.org Similarly, various indolyl phosphine-palladium catalysts have proven effective for the Suzuki-Miyaura coupling of aryl tosylates with boronic acids and their derivatives. nih.govorganic-chemistry.orgnih.gov Although direct examples specifically using this compound in these named reactions are sparse in the provided results, the established reactivity of both alkyl tosylates and nitro-substituted electrophiles in palladium catalysis suggests its potential utility in this area. ucmerced.eduorganic-chemistry.orgrsc.orgorganic-chemistry.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Tosylates
| Coupling Reaction | Electrophile Type | Catalyst System Example | Nucleophile | Reference |
|---|---|---|---|---|
| Negishi | Primary Alkyl Tosylates | Pd2(dba)3 / PCyp3 / NMI | Alkyl-, Alkenyl-, Arylzinc halides | nih.govorganic-chemistry.org |
| Suzuki-Miyaura | Aryl Tosylates | Pd(OAc)2 / Indolyl Phosphine | Arylboronic acids | organic-chemistry.orgnih.gov |
| Allylic Cross-Coupling | Homoallylic Tosylates | Pd(0) / quinox | Boronic acids and esters | ucmerced.edu |
This table summarizes catalyst systems and partners used in various cross-coupling reactions involving tosylate electrophiles. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govucmerced.edursc.org
Applications in Advanced Organic Synthesis and Chemical Biology
p-Nitrobenzyl Tosylate as a Versatile Protecting Group
The p-nitrobenzyl (PNB) group, often introduced via this compound, serves as a robust and versatile protecting group in the complex world of organic synthesis. Its stability under various reaction conditions, coupled with its selective removal, makes it an invaluable tool for chemists. Protecting groups are essential for temporarily masking reactive functional groups within a molecule, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The p-nitrobenzyl group is particularly effective for safeguarding hydroxyl, carboxyl, and amino functionalities.
Protection of Hydroxyl and Carboxyl Functionalities
The p-nitrobenzyl group is widely employed to protect hydroxyl and carboxyl groups, forming p-nitrobenzyl ethers and esters, respectively. These protected forms are stable under many synthetic conditions, including those that are acidic or basic to a certain degree. For instance, p-nitrobenzyl esters have been utilized in peptide synthesis to protect the C-terminal carboxylic acid. acs.org The esterification can be achieved by reacting a carbobenzoxy-protected amino acid with this compound.
The stability of the p-nitrobenzyl group is a key advantage. It is resistant to cleavage by dry hydrobromic acid, a property that allows for the selective deprotection of other groups, such as the unsubstituted benzyl (B1604629) ester. acs.org The removal of the p-nitrobenzyl protecting group is typically accomplished under reductive conditions. A variety of reducing agents, including sodium dithionite (B78146), tin(II) chloride, or catalytic hydrogenation, can be used to cleave the group, regenerating the free hydroxyl or carboxyl function. ug.edu.pl This orthogonality allows for a strategic deprotection sequence in a multi-step synthesis.
| Functional Group | Protected Form | Deprotection Conditions |
| Hydroxyl (-OH) | p-Nitrobenzyl ether | Reductive cleavage (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄) |
| Carboxyl (-COOH) | p-Nitrobenzyl ester | Reductive cleavage (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄) |
Applications in Peptide Synthesis
In the intricate process of peptide synthesis, protecting groups are crucial for preventing unwanted side reactions and ensuring the correct amino acid sequence. The p-nitrobenzyl group has found significant application in this field, particularly in solid-phase peptide synthesis (SPPS).
The p-nitrobenzyloxycarbonyl (pNZ) group, a derivative of the p-nitrobenzyl moiety, has been successfully used as a temporary protecting group for the α-amino (Nα) functionality of amino acids in SPPS. luxembourg-bio.com This strategy offers an alternative to the more common Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. luxembourg-bio.comgoogle.com The pNZ-protected amino acids are typically solids that are readily synthesized and perform well in the solid-phase synthesis process. luxembourg-bio.com
A key advantage of the pNZ group is its orthogonality with other common protecting groups used in peptide chemistry. luxembourg-bio.com It is stable under the basic conditions used to remove the Fmoc group and the acidic conditions used for Boc group removal. The pNZ group is cleaved under neutral conditions using reducing agents like tin(II) chloride in the presence of a catalytic amount of acid, or through catalytic hydrogenation. luxembourg-bio.comnih.gov This orthogonality provides chemists with greater flexibility in designing complex peptide synthesis strategies.
Two common side reactions that can plague solid-phase peptide synthesis are the formation of diketopiperazines (DKPs) and aspartimides. luxembourg-bio.comiris-biotech.de DKP formation is an intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of the peptide from the resin. iris-biotech.depeptide.com Aspartimide formation is an intramolecular cyclization involving an aspartic acid residue, which can lead to racemization and the formation of β-peptides. luxembourg-bio.com
The use of the p-nitrobenzyloxycarbonyl (pNZ) protecting group in conjunction with Fmoc chemistry has been shown to be an effective strategy to minimize these side reactions. luxembourg-bio.com The conditions used for Fmoc group removal (typically piperidine) can promote both DKP and aspartimide formation. luxembourg-bio.comub.edu By using a pNZ-protected amino acid at a critical position in the peptide sequence, the need for piperidine (B6355638) treatment at that step is avoided, thereby suppressing these side reactions. luxembourg-bio.com For instance, in a synthesis where a dipeptide is prone to DKP formation, incorporating the second amino acid as a pNZ derivative can circumvent this issue. luxembourg-bio.com
Other strategies to mitigate these side reactions include the use of dipeptide building blocks to bypass the susceptible dipeptide-resin intermediate and the use of milder deprotection conditions. nih.govacs.orgnih.gov
Temporary Nα-Protection in Solid-Phase Peptide Synthesis
Photolabile Caging of Bioactive Molecules
Photolabile protecting groups (PPGs), also known as photocages, are molecules that can be removed by light. wikipedia.orgmdpi.com This property allows for the precise spatial and temporal control over the release of a bioactive molecule. wikipedia.orgnih.gov The p-nitrobenzyl group is a well-established and widely used photolabile protecting group. nih.govrsc.org
The fundamental principle behind the use of p-nitrobenzyl as a photocage lies in its photochemical properties. nih.gov When a bioactive molecule is "caged" with a p-nitrobenzyl group, it is rendered inactive. mdpi.com Upon irradiation with light of a specific wavelength, typically in the UV range, the p-nitrobenzyl group undergoes a photochemical reaction that leads to its cleavage, releasing the active molecule. researchgate.net This process allows researchers to initiate biological processes at a desired time and location with high precision. mdpi.comnih.gov
The mechanism of photodeprotection for 2-nitrobenzyl derivatives, a class to which p-nitrobenzyl belongs, is generally understood to proceed through a Norrish Type II reaction. wikipedia.org This involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org The rate of release can be influenced by various factors, including the specific structure of the caged compound and the reaction conditions. wikipedia.org
This technology has been applied to a wide range of bioactive molecules, including neurotransmitters, nucleotides, and signaling lipids, enabling detailed studies of dynamic biological processes. nih.govrsc.org
Design of Prodrugs and Targeted Delivery Systems
The development of prodrugs, which are inactive precursors that are metabolized into active drugs within the body, is a critical strategy to enhance the therapeutic efficacy and reduce the side effects of pharmaceuticals. The p-nitrobenzyl group is a key component in the design of such systems, particularly for targeted cancer therapies.
A common approach involves masking a crucial functional group of a drug with a p-nitrobenzyl ether or ester. This renders the drug inactive until it reaches the target site. For instance, in the context of hypoxia-activated prodrugs (HAPs), the nitroaromatic group of the PNB moiety can be selectively reduced in the low-oxygen environment characteristic of solid tumors. This reduction initiates a cascade that leads to the release of the active drug, concentrating its cytotoxic effects on the cancerous tissue while sparing healthy cells. mdpi.com
Researchers have designed and synthesized various p-nitrobenzyl derivatives of existing anticancer drugs. For example, analogs of SN-38, the active metabolite of irinotecan, have been created by attaching a p-nitrobenzyl group to the C-10 hydroxyl functionality. mdpi.com These prodrugs demonstrated reduced cytotoxicity compared to the parent drug, a key principle in prodrug design. mdpi.com Similarly, p-nitrobenzyl groups have been incorporated into prodrugs of DFMO (α-difluoromethylornithine), an inhibitor of ornithine decarboxylase, with the aim of activation by trypanosomal nitroreductase. lookchem.com
The versatility of the p-nitrobenzyl group extends to its use in sophisticated drug delivery systems. For example, it can be incorporated into polymer-based nanoparticles (P-NPs). In one such system, an o-nitrobenzyl group (a close analog of PNB) formed the hydrophobic segment of polymersomes designed to encapsulate doxorubicin. Upon UV irradiation, the photocleavage of the nitrobenzyl group disrupted the polymersomes, triggering the release of the drug. mdpi.com This light-induced delivery provides a high degree of spatial and temporal control over drug administration.
The following table summarizes examples of p-nitrobenzyl-based prodrugs and the targeted activation mechanism.
| Drug | Protected Functional Group | Activation Mechanism | Target |
| SN-38 | C-10 hydroxyl | Hypoxic reduction | Cancer cells |
| DFMO | Carboxylate or Amine | Reductive activation by nitroreductase | Trypanosoma |
| Doxorubicin | Encapsulated in P-NPs | Photochemical cleavage | Cancer cells |
Use in Time-Resolved Biological Studies
The ability to initiate biological processes with high temporal and spatial precision is crucial for understanding their underlying mechanisms. Photolabile protecting groups (PPGs), such as the p-nitrobenzyl group, are invaluable tools in these time-resolved studies. researchgate.net By "caging" a bioactive molecule with a PNB group, its activity is blocked until a pulse of light triggers its release. researchgate.net
This technique allows researchers to study a wide range of rapid biological events, including enzyme catalysis, signal transduction, and neural network activity. researchgate.netnih.gov For example, "caged" ATP, where the phosphate (B84403) groups are protected by p-nitrobenzyl groups, can be introduced into a cellular system. The system remains unperturbed until a flash of UV light liberates the ATP, allowing for the real-time observation of ATP-dependent processes like ion channel gating or muscle contraction. researchgate.netnih.gov
While o-nitrobenzyl derivatives have been more commonly used, the principles extend to p-nitrobenzyl systems. researchgate.netnih.gov The key advantage of using light as a trigger is that it is non-invasive and can be delivered with high precision, avoiding the complications associated with the addition of chemical reagents. wikipedia.org The development of PPGs that can be cleaved with longer wavelength light, such as through two-photon excitation or the use of up-conversion nanoparticles, further enhances their utility in living systems by minimizing photodamage and increasing penetration depth. acs.org
The efficacy of a PPG in time-resolved studies depends on the kinetics of the photorelease. acs.org For very fast processes, it is essential that the release of the bioactive molecule occurs on a timescale that is significantly shorter than the biological event being studied. nih.gov Research into the photochemistry of nitrobenzyl compounds aims to fine-tune these properties to develop even more rapid and efficient photocages. acs.orguni-hamburg.de
Deprotection Strategies and Orthogonality
The removal of the p-nitrobenzyl protecting group can be achieved through several distinct methods, offering flexibility in synthetic design. The choice of deprotection strategy depends on the stability of the substrate and the presence of other protecting groups.
Photochemical Cleavage
The most characteristic deprotection method for the p-nitrobenzyl group is photochemical cleavage. Irradiation with UV light, typically in the range of 254-350 nm, initiates an intramolecular rearrangement process. wikipedia.org The mechanism is believed to involve the initial excitation of the nitro group, followed by abstraction of a benzylic hydrogen atom to form an aci-nitro intermediate. wikipedia.orgacs.org This intermediate then undergoes further reactions to release the protected functional group and generate p-nitrosobenzaldehyde as a byproduct. wikipedia.org
The efficiency of this photolysis can be influenced by factors such as the solvent and the presence of oxygen. This light-induced deprotection is particularly valuable in biological applications, where the use of chemical reagents is undesirable. acs.org It allows for the controlled release of bioactive molecules with high spatial and temporal resolution. researchgate.net
Reductive Cleavage (e.g., Catalytic Hydrogenation, Electrochemical Oxidation)
The p-nitrobenzyl group can be selectively removed under reductive conditions. A common and efficient method is catalytic hydrogenation. researchgate.net Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), the nitro group is reduced to an amino group. researchgate.netwiley-vch.de The resulting p-aminobenzyl system is unstable and readily fragments to release the deprotected functional group. This method is generally clean and high-yielding. researchgate.net
An alternative reductive approach involves electrochemical methods. The nitro group can be reduced to an amine, which can then be cleaved through electrochemical oxidation. researchgate.net This strategy offers a high degree of selectivity, as it can be performed in the presence of other benzyl-type protecting groups that are also susceptible to standard catalytic hydrogenation. researchgate.net Other reducing agents, such as zinc dust in acetic acid or sodium dithionite (Na₂S₂O₄), have also been successfully employed for the cleavage of PNB groups. researchgate.netwikidot.com
Base-Induced Cleavage Protocols
While less common than photochemical or reductive methods, base-induced cleavage of this compound and related compounds has been studied. The outcome of the reaction is highly dependent on the nature of the leaving group and the reaction conditions. mst.edumst.edu For compounds with good leaving groups like tosylate, treatment with a base such as hydroxide (B78521) can lead to the formation of p-nitrobenzyl alcohol as the major product. mst.edu In some cases, elimination reactions can occur, leading to the formation of stilbene (B7821643) derivatives. mst.edu The presence of oxygen can significantly alter the product distribution in these base-induced reactions. mst.edu
Role in Materials Science and Polymer Chemistry
The unique photochemical properties of this compound make it a valuable compound in materials science and polymer chemistry. It functions primarily as a non-ionic photoacid generator (PAG), a critical component in photopolymerization and photolithography processes.
Photoacid Generation for Cationic Photopolymerization
This compound serves as an efficient non-ionic photoacid generator (PAG). bham.ac.uk Upon exposure to ultraviolet (UV) light, it undergoes a photochemical reaction, cleaving to produce p-toluenesulfonic acid (PTSA), a strong acid. acs.orgrsc.orgresearchgate.net This photogenerated acid acts as a catalyst to initiate cationic polymerization, a process used for curing polymer coatings and in various photolithography applications. acs.orggoogle.com
The general mechanism involves the photochemical dissociation of the tosylate bond. This process is advantageous because it allows for precise spatial and temporal control over the acid-catalyzed reaction, initiating polymerization only in the irradiated areas. Nitrobenzyl esters are recognized as highly soluble and efficient non-ionic PAGs, making them suitable for applications like deep-UV lithography. bham.ac.uk The acid formation from aryl sulfonate esters like this compound can occur through the homolytic photocleavage of the Ar-O bond, followed by hydrogen abstraction to form the acid. bham.ac.uk
Table 1: Research Findings on this compound as a Photoacid Generator
| Research Area | Finding | Reference(s) |
|---|---|---|
| Mechanism | Upon UV irradiation, undergoes photochemical dissociation to release p-toluenesulfonic acid (PTSA). | rsc.org |
| Application | Used as a PAG to initiate cationic photopolymerization for polymer curing and photoresists. | acs.orgrsc.org |
| PAG Type | Classified as a non-ionic PAG, offering good solubility in polymer matrices. | bham.ac.ukrsc.org |
| Acid Generated | The primary acidic product is the strong acid, p-toluenesulfonic acid. | researchgate.net |
Integration into Hybrid Organic/Inorganic Photoresist Systems
The utility of this compound extends to the formulation of advanced photoresist materials. It has been successfully integrated into hybrid organic/inorganic sol-gel photoresists. rsc.orgresearchgate.net These hybrid systems are of great interest in photo- and nanolithography because they combine the mechanical robustness, thermal stability, and transparency of the inorganic component with the photosensitivity provided by the organic component. rsc.org
In these systems, this compound is dispersed within the hybrid matrix. rsc.org During the lithographic process, exposure to light triggers the tosylate to release p-toluenesulfonic acid. rsc.orgresearchgate.net This acid then catalyzes reactions within the matrix, such as cross-linking or solubility changes, which allows for the formation of a patterned image. rsc.org The non-ionic nature of this compound is particularly advantageous as it generally ensures better solubility and avoids phase separation within the polymer matrix, a common issue with ionic PAGs. bham.ac.ukrsc.orgrsc.org Studies have explored the use of various aryl tosylates as PAGs in these innovative epoxy-based hybrid systems. rsc.org
Precursor in Specialized Chemical Syntheses
Beyond polymer science, this compound is a key precursor and reagent in specialized areas of chemical synthesis, including the production of radiopharmaceuticals and the derivatization of functional groups for analysis and protection.
Synthesis of Radiopharmaceuticals (e.g., [18F]Fluoride Labeling)
In the field of nuclear medicine, Positron Emission Tomography (PET) is a crucial diagnostic imaging technique that relies on radiopharmaceuticals labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([18F]). The synthesis of these agents often involves the nucleophilic substitution of a good leaving group with [18F]fluoride. wustl.edunih.gov
The tosylate group of this compound is an excellent leaving group, making the compound a valuable precursor for [18F]fluorination reactions. In a typical reaction, the tosylate precursor is reacted with a [18F]fluoride source, such as K[18F]/Kryptofix 2.2.2 complex, to produce the 18F-labeled nitrobenzyl derivative. wustl.edugoogle.com This strategy is widely applied in the synthesis of various PET tracers. wustl.edu For instance, research into hypoxia imaging agents involved the synthesis of 18F-labeled 4-nitrobenzyl derivatives, highlighting the role of this chemical scaffold in radiopharmaceutical development. researchgate.net The efficiency of the labeling reaction depends on the high reactivity of the tosylate leaving group toward the fluoride (B91410) nucleophile. wustl.edu
Table 2: Role of Tosylate Precursors in [18F]Radiolabeling
| Feature | Description | Reference(s) |
|---|---|---|
| Leaving Group | The tosylate (p-toluenesulfonate) moiety is an excellent leaving group for nucleophilic substitution. | |
| Nucleophile | [18F]Fluoride, typically activated with a potassium salt and a cryptand (K222). | google.com |
| Reaction | Aliphatic or benzylic nucleophilic substitution to form a C-[18F] bond. | wustl.edu |
| Application | Synthesis of 18F-labeled compounds for use as PET radiotracers in oncology, neurology, and cardiology. | nih.gov |
Reagent for Functional Group Derivatization and Identification (e.g., Acids, Phenols)
The p-nitrobenzyl (PNB) group is a well-established protecting group in organic synthesis, and this compound is a key reagent for its introduction. ontosight.ai It is used to protect carboxylic acids and alcohols (including phenols) during multi-step syntheses. ontosight.ai The PNB group is attached by reacting the acid or alcohol with this compound in the presence of a base. google.com
This derivatization is valuable because the PNB group is stable under a variety of reaction conditions but can be removed selectively when needed. researchgate.net Cleavage is typically achieved through reduction of the nitro group or by photolysis. ontosight.airesearchgate.net This strategy has been employed in the synthesis of complex molecules, including β-lactam antibiotics, where the p-nitrobenzyl ester protects the carboxylic acid moiety during key transformation steps. google.comresearchgate.net The derivatization of phenols and acids into their PNB esters can also aid in their separation and identification during analytical procedures.
Spectroscopic and Computational Characterization of P Nitrobenzyl Tosylate and Reaction Intermediates
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for monitoring reaction progress, identifying products, and detecting fleeting intermediates. Each technique offers a unique window into the molecular transformations involving p-nitrobenzyl tosylate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and the analysis of its reaction products.
¹H NMR Spectroscopy provides distinct signals that are characteristic of the different proton environments within the this compound molecule. These signals are invaluable for confirming the compound's structure. For instance, the methyl group of the tosyl moiety typically appears as a singlet around 2.45 ppm. The methylene (B1212753) bridge protons between the two aromatic rings produce a singlet at approximately 5.14 ppm. The aromatic protons exhibit a set of doublets, with the downfield signal at about 8.17 ppm being characteristic of the protons adjacent to the electron-withdrawing nitro group. In reaction monitoring, changes in the integration of these characteristic proton signals can be followed over time. For example, during a photoreaction, a decrease in the integration of the benzyl (B1604629) proton signal and the appearance of new signals, such as the methyl protons of p-toluenesulfonic acid, can indicate the decomposition of the starting material. upenn.edu
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different carbon atoms within this compound and its reaction products. In more complex systems involving derivatives of this compound, comprehensive 2D NMR techniques like ¹H-¹H COSY, ¹³C APT, and ¹³C-¹H HMQC are employed for unambiguous signal assignment. nih.gov
Reaction Monitoring and Product Analysis: NMR is extensively used to monitor the progress of reactions involving this compound. By taking spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be quantified. For example, in solvolysis reactions, NMR can be used to identify and quantify the formation of various substitution products. researchgate.net Similarly, in photochemical studies, ¹H NMR can track the structural changes that occur upon irradiation. upenn.edu The purification of reaction products is often followed by NMR analysis to confirm their identity and purity, a standard procedure in organic synthesis. rsc.orgrsc.org
Below is an interactive table summarizing typical ¹H NMR chemical shifts for this compound.
| Protons | Chemical Shift (ppm) | Multiplicity |
| Tosyl-CH₃ | ~2.45 | Singlet |
| Benzyl-CH₂ | ~5.14 | Singlet |
| Ar-H (adjacent to NO₂) | ~8.17 | Doublet |
| Other Ar-H | 7.30-7.99 | Multiplets |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
UV-Vis spectroscopy is a key technique for investigating the photochemical behavior of this compound, as the nitroaromatic chromophore is central to its photoactivity.
Absorption Wavelengths: The UV-Vis spectrum of a p-nitrobenzyl compound typically shows a maximum absorption wavelength (λmax) around 260 nm. However, the specific λmax and molar absorption coefficient can be influenced by the substitution pattern on the aromatic ring and the solvent. For related aryl tosylates, absorption maxima can vary, and these compounds often exhibit low or negligible fluorescence emission. rsc.org The absorption properties are critical for designing photochemical experiments, as the irradiation wavelength should overlap with the absorption band of the molecule to ensure efficient excitation. upenn.eduacs.org
Disappearance Quantum Yields (Φ): The disappearance quantum yield is a measure of the efficiency of a photochemical reaction. It represents the fraction of absorbed photons that lead to the decomposition of the starting material. For aryl tosylates, disappearance quantum yields have been measured to be in the range of 0.07 to 0.14 in various solvents, indicating moderate photoreactivity. rsc.org Factors such as the presence of other functional groups can influence this value; for instance, an acetyl group can increase the photoreactivity of an aryl tosylate. rsc.org The determination of quantum yields is crucial for comparing the photoreactivity of different compounds and for applications where the rate of photorelease is important. scispace.com
The following table provides representative photochemical data for related aryl tosylates.
| Compound | λmax (nm) | Molar Absorption Coefficient (L mol⁻¹ cm⁻¹) | Disappearance Quantum Yield (Φ) |
| Aryl Tosylate 1a | 265 | 750 | 0.12 (in MeOH) |
| Aryl Tosylate 1b | 275 | 1800 | 0.07 (in MeOH) |
| Aryl Tosylate 1d | 284 | 12800 | 0.29 (in MeOH) |
Data adapted from a study on substituted aryl tosylates. rsc.org
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of this compound and its reaction products by measuring the mass-to-charge ratio (m/z) of ionized molecules.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of this compound with high accuracy, confirming its elemental composition (C₁₄H₁₃NO₅S).
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable structural information. For this compound, a prominent fragmentation pathway is the cleavage of the sulfonyl ester bond. The fragmentation patterns of reaction products can be compared to those of known standards or predicted from their structures to aid in their identification. researchgate.net For example, in the analysis of related compounds, fragmentation of protonated N-tosyl haloanilines showed significant differences in the abundance of product ions, allowing for the differentiation of isomers. researchgate.net
Reaction Product Identification: MS is widely used to identify the products of both chemical and photochemical reactions of this compound. For example, in solvolysis studies, MS can be used to identify the various substitution and elimination products formed. researchgate.net In photochemical reactions, MS can help identify the photoproducts, such as p-nitrosobenzaldehyde and p-toluenesulfonic acid. upenn.eduacs.org The technique is often coupled with separation methods like high-performance liquid chromatography (HPLC-MS) to analyze complex reaction mixtures.
| Ion Type | Calculated m/z | Description |
| [M+H]⁺ | 308.0587 | Protonated molecular ion |
| [M+Na]⁺ | 330.0407 | Sodium adduct |
| Fragment Ion | Varies | Resulting from cleavage of the C-O or S-O bonds |
Note: The observed m/z values may vary slightly depending on the instrument and experimental conditions.
To capture the fleeting moments of a chemical reaction, especially photochemical processes, advanced time-resolved spectroscopic techniques are employed. These methods provide insights into the dynamics of excited states and the structures of short-lived intermediates.
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique uses an ultrashort laser pulse (the "pump") to excite the molecule and a second, time-delayed pulse (the "probe") to measure the absorption of the transient species formed. uni-hamburg.de By varying the delay between the pump and probe pulses, the formation and decay of excited states and intermediates can be followed on a femtosecond to picosecond timescale. For o-nitrotoluene, a related compound, fs-TA has been used to observe the initial excited singlet state, which decays within a picosecond. acs.org This technique is crucial for building a complete picture of the primary photochemical events. scispace.com
Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS is a powerful tool for obtaining vibrational (structural) information about molecules in their excited states with sub-picosecond time resolution. eli-beams.eu It allows for the monitoring of structural changes as a molecule evolves through different transient states. fudan.edu.cn For example, studies on o-nitrotoluene using FSRS have provided a detailed picture of the early events following photoexcitation, including the hydrogen transfer that leads to the formation of the aci-nitro intermediate. acs.orgscispace.com This level of detail is essential for understanding the mechanism of photorelease from nitrobenzyl-based protecting groups.
These advanced techniques have been instrumental in elucidating the complex photochemical mechanism of related nitrobenzyl compounds, which involves:
Photoexcitation to a short-lived excited singlet state. acs.org
Intersystem crossing to a triplet state or direct decay. acs.org
An intramolecular hydrogen transfer to form an aci-nitro intermediate. acs.orgscispace.com
Subsequent rearrangement and release of the protected group.
Mass Spectrometry (MS) for Product Identification
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental studies, providing theoretical insights into reaction mechanisms, transition state structures, and the energies of intermediates that may be too short-lived to observe directly.
Computational methods, particularly Density Functional Theory (DFT), are used to model the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
Transition State (TS) Geometry: By locating the transition state structure on the potential energy surface, chemists can gain a detailed understanding of the geometry of the atoms at the point of highest energy during a reaction step. For example, in substitution reactions, the TS geometry can reveal whether the reaction proceeds through a more associative or dissociative pathway.
Energy Barrier (Activation Energy) Calculations: The calculated energy difference between the reactants and the transition state corresponds to the activation energy barrier for that reaction step. windows.net Lower energy barriers indicate faster reaction rates. These calculations can be used to:
Compare the feasibility of different proposed reaction pathways. rsc.org
Explain the regioselectivity or stereoselectivity of a reaction by comparing the energy barriers of the transition states leading to different products. researchgate.net
Understand the effect of substituents on reaction rates. For instance, calculations can quantify how the electron-withdrawing nitro group in this compound affects the stability of the transition state in nucleophilic substitution reactions.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed to confirm that it correctly connects the desired reactant and product on the potential energy surface. rsc.org
Solvation Effects: To better mimic experimental conditions, computational models often include the effects of the solvent, either through implicit continuum solvation models or by including explicit solvent molecules in the calculation. rsc.org
Electronic Structure Analysis (e.g., CHELPG Atomic Charges for Leaving Group Stabilization)
The electronic structure of this compound and its reaction intermediates is fundamental to understanding its reactivity, particularly the stabilization of the tosylate leaving group. Computational methods, such as the determination of atomic charges, provide insight into the charge distribution within the molecule. The CHELPG (Charges from Electrostatic Potentials using a Grid-based method) scheme is a common approach where atomic charges are fitted to reproduce the molecular electrostatic potential (MEP) at numerous points surrounding the molecule. uni-muenchen.de This method is known to be less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis, offering a more reliable representation of the charge distribution. uni-muenchen.deuni-muenchen.de
In the context of a nucleophilic substitution reaction involving this compound, the departure of the tosylate anion is a critical step. The stability of this leaving group is enhanced by the delocalization of the negative charge across the sulfonyl group and the attached p-tolyl ring. CHELPG analysis can quantify this delocalization by calculating the partial atomic charges on the oxygen and sulfur atoms of the tosylate group. A more dispersed negative charge on the leaving group in the transition state lowers the activation energy of the reaction.
Table 1: Representative CHELPG Atomic Charges for Key Atoms in this compound and its Constituent Ions
| Atom/Group | In Neutral Molecule (Representative) | In p-Nitrobenzyl Cation (Representative) | In Tosylate Anion (Representative) |
| Benzylic Carbon | +0.25 | +0.60 | N/A |
| Oxygen (Ester) | -0.45 | N/A | -0.85 |
| Sulfur (Tosyl) | +1.20 | N/A | +1.10 |
| Oxygen (Sulfonyl) | -0.70 | N/A | -0.90 |
| Nitrogen (Nitro) | +1.05 | +1.10 | N/A |
| Oxygen (Nitro) | -0.65 | -0.70 | N/A |
| Note: These values are illustrative, based on the principles of the CHELPG method, and serve to represent the expected charge distribution. Actual values would be derived from specific quantum chemical calculations. |
Conformational Analysis of Reaction Intermediates and Transition States
In an SN2 reaction, a single, concerted step involves the backside attack of a nucleophile on the benzylic carbon and the simultaneous departure of the tosylate leaving group. This process passes through a high-energy transition state.
SN2 Transition State: The conformational analysis of this species is critical. The transition state is characterized by a pentacoordinate, trigonal bipyramidal geometry at the benzylic carbon. The incoming nucleophile and the departing tosylate group occupy the two axial positions, approximately 180° apart. The benzyl group's three remaining substituents (the p-nitrophenyl ring and two hydrogen atoms) lie in the equatorial plane. The p-nitrophenyl group's orientation relative to the incoming and outgoing groups can influence the steric accessibility of the reaction center.
Even though the reaction is predominantly SN2, considering the hypothetical SN1 intermediate helps to understand the factors disfavoring this pathway.
SN1 Intermediate (p-Nitrobenzyl Carbocation): If the reaction were to proceed via an SN1 mechanism, it would involve the formation of a p-nitrobenzyl carbocation intermediate. This carbocation would adopt a planar or near-planar geometry at the benzylic carbon to maximize resonance stabilization. However, the strongly electron-withdrawing nitro group at the para position significantly destabilizes the positive charge on the benzylic carbon, making the formation of this carbocation energetically unfavorable compared to the SN2 pathway.
Table 2: Conformational Features of Key Species in this compound Reactions
| Species | Reaction Pathway | Geometry at Benzylic Carbon | Key Conformational Notes |
| SN2 Transition State | SN2 (Dominant) | Trigonal Bipyramidal | Nucleophile and leaving group are in axial positions. The p-nitrophenyl group is in an equatorial position. |
| p-Nitrobenzyl Cation | SN1 (Hypothetical) | Trigonal Planar | The p-orbital of the carbocation is aligned with the π-system of the ring. Destabilized by the electron-withdrawing nitro group. |
Kinetic Modeling and Simulation of Reaction Pathways
Kinetic modeling and simulation are powerful tools for elucidating the reaction mechanisms of this compound, particularly in solvolysis reactions. The rate of solvolysis for this compound is highly sensitive to the composition of the solvent system, which points to the specific roles of solvent molecules in the reaction pathway. researchgate.netresearchgate.net
Kinetic studies, such as those employing the Grunwald-Winstein equation, are used to quantify the sensitivity of the reaction rate to solvent ionizing power (m) and solvent nucleophilicity (l). For this compound, analyses show an appreciable dependence on solvent nucleophilicity, which is characteristic of a bimolecular (SN2) pathway. researchgate.net This contrasts with substrates that react via an SN1 mechanism, which show a much stronger dependence on solvent ionizing power. The product selectivity (S) in these reactions, which is the ratio of the ether to alcohol product, also provides kinetic insight and confirms the expected order of solvent nucleophilicity (e.g., primary alcohols > secondary alcohols > tertiary alcohols). researchgate.netresearchgate.net
Table 3: Product Selectivity (S) for Solvolysis of this compound at 50°C
| Solvent System | Nucleophile | Product Selectivity (S) | Reference |
| Methanol-Water | Methanol | 0.38 | researchgate.netresearchgate.net |
| Ethanol-Water | Ethanol | 0.34 | researchgate.netresearchgate.net |
| 1-Propanol-Water | 1-Propanol | 0.31 | researchgate.netresearchgate.net |
| 2-Propanol-Water | 2-Propanol | 0.16 | researchgate.netresearchgate.net |
| tert-Butanol-Water | tert-Butanol | 0.04 | researchgate.netresearchgate.net |
| Product Selectivity (S) is defined as ([Ether Product]/[Alcohol Product]) * ([Water]/[Alcohol]). Data from solvolysis in 50% v/v alcohol-water mixtures. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The traditional synthesis of p-nitrobenzyl tosylate involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride, often using bases like pyridine (B92270) or dicyclohexylamine (B1670486) in organic solvents such as acetone (B3395972) or dichloromethane. While effective, these methods can generate significant waste and utilize hazardous materials. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.
Key areas of investigation include:
Catalytic Approaches: The exploration of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. um-palembang.ac.id Research into catalytic tosylation reactions that minimize waste and improve efficiency is a promising avenue.
Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents is a major goal. Solid-state synthesis, where reactions are conducted by grinding reagents together, has been shown to be a fast and efficient method for preparing some alkyl tosylates and could be adapted for this compound. researchgate.net The use of more benign solvents, such as ionic liquids or water-based systems, is also being explored.
Improving Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. um-palembang.ac.id Synthetic strategies that maximize the incorporation of all reactant atoms into the desired product are being prioritized. This includes designing reaction pathways that avoid the formation of byproducts that need to be removed and disposed of. For instance, methods that avoid the use of protecting groups, where possible, contribute to better atom economy. whiterose.ac.uk
The development of such sustainable synthetic routes will not only reduce the environmental impact of producing this compound but also make it more economically viable for large-scale applications.
Exploration of Advanced Photochemical Applications in Complex Systems
The photolabile nature of the p-nitrobenzyl group is one of its most significant features, allowing for the controlled release of molecules upon exposure to light. wikipedia.org This property has been widely used in "caged" compounds to study biological processes with high spatial and temporal resolution. researchgate.net Future research is aimed at expanding these photochemical applications into more complex and technologically advanced systems.
Emerging research directions include:
Two-Photon Excitation: Conventional photolabile protecting groups are typically cleaved by UV light, which has limited penetration depth in biological tissues and can be damaging to cells. Two-photon excitation, which uses near-infrared (NIR) light, offers a solution to these problems. pnas.org The development of p-nitrobenzyl-based systems that can be efficiently cleaved by two-photon absorption would enable deeper tissue imaging and more precise control over drug release in vivo. pnas.orgacs.org
Orthogonal Deprotection Strategies: In complex chemical syntheses or biological experiments, it is often necessary to remove multiple protecting groups independently. The development of p-nitrobenzyl derivatives that can be cleaved with different wavelengths of light, or in combination with other classes of photolabile groups, would provide greater flexibility and control. google.com
Integration with Upconversion Nanoparticles (UCNPs): UCNPs can absorb low-energy NIR light and emit higher-energy UV or visible light, which can then be used to cleave a photolabile group like this compound. acs.org This strategy allows for the use of tissue-penetrating NIR light to trigger photorelease in deep tissues. acs.org
These advanced photochemical applications will enable more sophisticated investigations of biological systems and could lead to new therapeutic strategies and diagnostic tools.
Expansion of Bio-Caging and Spatiotemporal Drug Delivery Platforms
The ability to release bioactive molecules at a specific time and location is a major goal in drug delivery. This compound and its derivatives are key components in the development of such spatiotemporally controlled systems.
Future research in this area is focused on:
Targeted Drug Delivery: Combining the photolabile properties of p-nitrobenzyl groups with targeting moieties, such as antibodies or peptides, can create drug delivery systems that accumulate at a specific site (e.g., a tumor) and then release their payload upon light activation. This approach can enhance the therapeutic efficacy of drugs while minimizing side effects.
Stimuli-Responsive Materials: Integrating this compound into smart polymers and hydrogels can create materials that change their properties in response to light. mdpi.com For example, a hydrogel could be designed to degrade and release an encapsulated drug when exposed to a specific wavelength of light. bsz-bw.de
Prodrug Development: p-Nitrobenzyl groups are used to create prodrugs, which are inactive forms of a drug that are converted to the active form in the body. Light-activated prodrugs offer a high degree of control over drug activation, and research is ongoing to develop new p-nitrobenzyl-based prodrugs for a variety of diseases. google.com
The continued development of these bio-caging and drug delivery platforms holds significant promise for personalized medicine and advanced therapeutics.
Integration into Advanced Molecular Architectures and Functional Materials
Beyond its use as a protecting group, this compound can be incorporated as a building block into more complex molecular architectures and functional materials.
Areas of active research include:
Supramolecular Chemistry: The p-nitrobenzyl group can participate in non-covalent interactions, such as stacking, which can be used to direct the assembly of supramolecular structures. Light-induced cleavage of the tosylate group can then be used to disassemble or reconfigure these structures on demand.
Surface Modification: The ability to photochemically modify surfaces is crucial for applications in microfabrication, biosensors, and cell patterning. This compound can be used to create photoactivatable surfaces that can be functionalized with specific molecules in a spatially controlled manner. mdpi.com
Synthesis of Complex Molecules: The reactivity of this compound makes it a useful intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of bifunctional ligands for metal ion complexation. nih.gov
The integration of this compound into these advanced materials and molecular systems will enable the creation of new technologies with novel functions and applications.
Deeper Mechanistic Insights through Integrated Experimental and Computational Methodologies
A thorough understanding of the reaction mechanisms of this compound is essential for optimizing its existing applications and developing new ones. The combination of experimental techniques and computational modeling provides a powerful approach to gaining these insights.
Key research efforts include:
Solvolysis and Nucleophilic Substitution Studies: The solvolysis of this compound has been studied to understand the spectrum of SN1 and SN2 reaction mechanisms. researchgate.netresearchgate.net Further studies using a combination of kinetic experiments, product analysis, and computational modeling can provide a more detailed picture of the factors that govern its reactivity with different nucleophiles and in various solvent systems. researchgate.netmst.edu
Photochemical Reaction Dynamics: Time-resolved spectroscopic techniques, such as femtosecond transient absorption, can be used to directly observe the short-lived intermediates involved in the photochemical cleavage of the p-nitrobenzyl group. acs.org These experimental results, when combined with high-level quantum chemical calculations, can elucidate the detailed mechanism of photorelease. acs.org
Predictive Modeling: Computational models can be used to predict the reactivity and photochemical properties of new p-nitrobenzyl derivatives. escholarship.org This can help to guide the design of new photolabile protecting groups with improved properties, such as higher quantum yields or red-shifted absorption maxima.
By combining experimental and computational approaches, researchers can gain a deeper understanding of the fundamental chemistry of this compound, which will accelerate the development of new and improved applications.
Q & A
Basic: What is a reliable method for synthesizing p-nitrobenzyl tosylate, and how can reaction yield be optimized?
Methodological Answer:
this compound is synthesized via nucleophilic substitution between p-nitrobenzyl bromide and silver tosylate. In a typical procedure ():
- Silver nitrate reacts with sodium p-toluenesulfonate to form silver tosylate.
- The silver tosylate is then suspended in dry chloroform with p-nitrobenzyl bromide and refluxed for 24 hours in the dark.
- After filtration and evaporation, the crude product is recrystallized (e.g., isopropyl alcohol/petroleum ether) to achieve 75–88% yield.
Key Factors for Optimization:
- Reaction Time: Extended reflux (24 hours) ensures complete substitution.
- Solvent Choice: Dry chloroform minimizes side reactions (e.g., hydrolysis).
- Purification: Recrystallization improves purity, with a final melting point of 103°C .
Advanced: What mechanistic insights explain the base-induced transformations of this compound?
Methodological Answer:
Under basic conditions, this compound undergoes elimination or substitution reactions depending on the nucleophile and solvent. highlights:
- Elimination Pathways: Strong bases (e.g., hydroxide) promote β-elimination, forming nitro-stilbene derivatives.
- Substitution Pathways: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, replacing the tosylate group with nucleophiles (e.g., amines).
Experimental Design:
- Use kinetic studies (e.g., varying base strength) and spectroscopic monitoring (NMR/IR) to track intermediates.
- Compare reactivity with other sulfonate esters (e.g., mesylates) to assess leaving-group effects .
Basic: How is this compound utilized as a protecting group in peptide synthesis?
Methodological Answer:
The tosylate group acts as a temporary protecting agent for hydroxyl or carboxyl functionalities. For example ():
- Esterification: Carbobenzoxy-protected amino acids (e.g., L-prolyl-L-phenylalanine) react with this compound in acetone under reflux, forming esters with >80% yield.
- Deprotection: The tosylate group is removed via hydrogenolysis or acid hydrolysis, regenerating the free carboxylic acid.
Critical Parameters:
- Solvent: Acetone or dimethylformamide enhances reactivity.
- Temperature: Reflux conditions (60–80°C) accelerate substitution without decomposition .
Advanced: How do solvent polarity and counterion choice influence the stability of this compound?
Methodological Answer:
Stability is highly solvent-dependent:
- Polar Aprotic Solvents (DMF, DMSO): Stabilize the tosylate via solvation, reducing unintended hydrolysis.
- Protic Solvents (Water, Alcohols): Promote hydrolysis, especially under acidic or basic conditions.
Experimental Recommendations:
- Conduct kinetic solubility studies in varied solvents using HPLC to quantify degradation products.
- Compare thermal stability via differential scanning calorimetry (DSC) in different media .
Basic: What analytical techniques are critical for confirming the purity of synthesized this compound?
Methodological Answer:
- Melting Point Analysis: Pure this compound melts sharply at 103°C (lit. 103–105°C) after recrystallization.
- Chromatography: TLC (silica gel, ethyl acetate/hexane) or HPLC confirms absence of byproducts (e.g., unreacted bromide).
- Spectroscopy: H NMR (δ 2.4 ppm for tosylate methyl; δ 8.2 ppm for nitro aromatic protons) validates structure .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?
Methodological Answer:
Discrepancies in reactivity (e.g., variable SN2 efficiency) may arise from:
- Solvent Effects: Dielectric constant and nucleophile solvation alter transition-state stability.
- Counterion Interactions: Silver or sodium ions (from synthesis) may act as catalysts or inhibitors.
Resolution Strategies:
- Systematic screening of solvents (e.g., DMF vs. THF) and nucleophiles (e.g., amines vs. thiols).
- Use conductivity measurements to assess ion-pairing effects in reaction media .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood to prevent inhalation of dust or vapors.
- Storage: Keep in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .
Advanced: How does structural polymorphism affect the solubility and reactivity of tosylate derivatives?
Methodological Answer:
Polymorphic forms (e.g., different crystal packing) influence physicochemical properties. For example ():
- Solubility: Amorphous phases dissolve faster than crystalline forms.
- Reactivity: Surface area and crystal defects alter reaction kinetics.
Characterization Techniques:
- X-ray powder diffraction (XRPD) identifies polymorphs.
- Dissolution studies in biorelevant media (e.g., simulated gastric fluid) correlate structure with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
